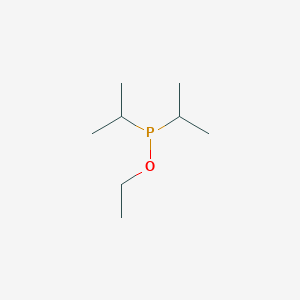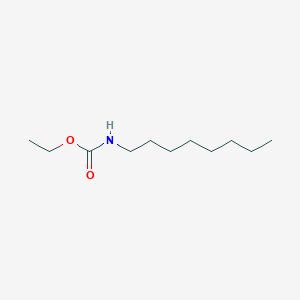
Carbamic acid, octyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, octyl-, ethyl ester is an organic compound belonging to the class of carbamates. It is an ester formed from carbamic acid and octyl alcohol, with ethyl as the esterifying group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid, octyl-, ethyl ester can be synthesized through the esterification of carbamic acid with octyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants to facilitate the formation of the ester bond. The general reaction is as follows: [ \text{Carbamic acid} + \text{Octyl alcohol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of acid chlorides or anhydrides as intermediates. These compounds react with octyl alcohol under controlled conditions to yield the desired ester. The process may also involve purification steps to ensure the final product’s quality.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, octyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form carbamic acid and octyl alcohol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Carbamic acid and octyl alcohol.
Oxidation: Carbonyl compounds.
Reduction: Alcohols and other reduced forms.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
Carbamic acid, octyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, octyl-, ethyl ester involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis, releasing carbamic acid and octyl alcohol, which can further interact with biological molecules. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, methyl-, ethyl ester
- Carbamic acid, butyl-, ethyl ester
- Carbamic acid, hexyl-, ethyl ester
Uniqueness
Carbamic acid, octyl-, ethyl ester is unique due to its specific alkyl chain length (octyl group), which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other carbamates may not be as effective.
Propiedades
Número CAS |
6558-70-9 |
|---|---|
Fórmula molecular |
C11H23NO2 |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
ethyl N-octylcarbamate |
InChI |
InChI=1S/C11H23NO2/c1-3-5-6-7-8-9-10-12-11(13)14-4-2/h3-10H2,1-2H3,(H,12,13) |
Clave InChI |
LVSUICGYPNGBJM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)
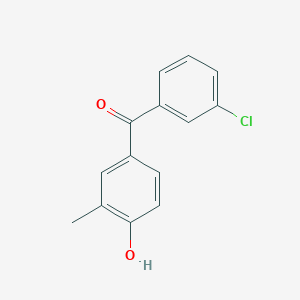
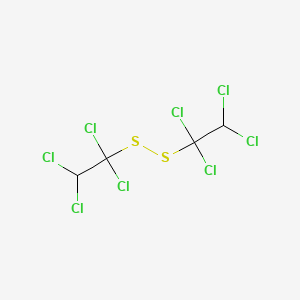
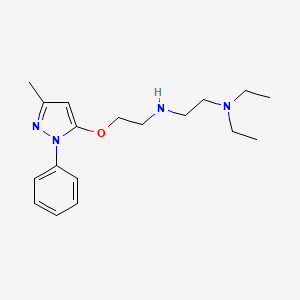


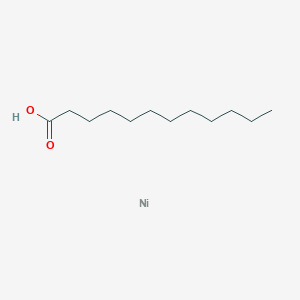

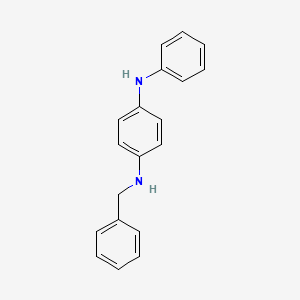


![1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea](/img/structure/B14721335.png)
